molecular formula C10H8FNO B13312195 5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one

5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one

Cat. No.: B13312195
M. Wt: 177.17 g/mol
InChI Key: QUTXHPZNSGQSFG-UHFFFAOYSA-N
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Description

5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one is a fluorinated polycyclic compound featuring a fused indenoazet-2-one core. The molecule’s structure combines a strained azetidinone (four-membered lactam) ring with an indene moiety, further substituted with a fluorine atom at the 5-position. Its synthesis typically involves cyclization reactions or functionalization of preformed indenoazetone derivatives .

Key physicochemical properties include a rigid, planar structure due to fused aromatic systems, which enhances π-conjugation and stability. The fluorine substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Limited spectroscopic data are available in the provided evidence, but related compounds (e.g., indenoindoles and benzimidazoles) suggest characteristic IR peaks for lactam carbonyl (~1700 cm⁻¹) and C-F stretching (~1210 cm⁻¹) .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

5-fluoro-1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one

InChI

InChI=1S/C10H8FNO/c11-6-1-2-7-5(3-6)4-8-9(7)12-10(8)13/h1-3,8-9H,4H2,(H,12,13)

InChI Key

QUTXHPZNSGQSFG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=C1C=C(C=C3)F)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and the fused ring system contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indeno[1,2-b]indole Derivatives

Indeno[1,2-b]indoles share structural similarities with the target compound but replace the azetidinone ring with an indole moiety. These derivatives are widely studied for their biological activity, particularly as kinase inhibitors. For example:

  • N-isopentyl-2-methylindole (from QSAR studies) exhibits IC₅₀ values in the nanomolar range against cancer cell lines, attributed to planar aromaticity and hydrophobic substituents enhancing membrane permeability .
  • 5-Fluoro-1H-indole derivatives (e.g., 5-Fluoro-1-methyl-1H-indole) demonstrate high synthetic yields (98%) via alkylation or sulfonylation, with fluorine improving metabolic stability compared to non-fluorinated analogs .

Key Differences :

  • Fluorine substitution at the 5-position (vs. indole’s common 4- or 6-positions) may alter electronic distribution and binding affinity .
Dihydroindenofluorenes ([1,2-b]DHIF)

Dihydroindenofluorenes are fused polycyclic systems used in organic electronics. For instance:

  • [1,2-b]-DSF-IF and [1,2-b]-6 exhibit absorption maxima at ~345 nm and emission at ~347 nm, with small Stokes shifts (3 nm) indicating rigid, conjugated structures. These properties are critical for organic light-emitting diodes (OLEDs) .
  • Bipolar [1,2-b]DHIF derivatives (e.g., [1,2-b]-8) feature donor–acceptor designs, achieving charge-transport balance in semiconductors .

Key Differences :

  • The azetidinone ring in the target compound replaces DHIF’s all-carbon framework, introducing polar amide functionality that could disrupt π-stacking but enhance solubility.
Fluorinated Benzimidazoles

Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole (4a-f) are synthesized via condensation reactions, showing antimicrobial and anticancer activities. Their planar benzimidazole cores facilitate DNA intercalation, while fluorine enhances bioavailability .

Key Differences :

  • Benzimidazoles’ two nitrogen atoms vs. the azetidinone’s single oxygen may alter hydrogen-bonding interactions .

Comparative Data Table

Property / Compound 5-Fluoro-indenoazet-2-one Indeno[1,2-b]indoles Dihydroindenofluorenes Fluorinated Benzimidazoles
Core Structure Azetidinone + indene Indole + indene All-carbon fused rings Benzimidazole
Fluorine Position 5-position Variable (e.g., 5) Rarely fluorinated 5- or 6-position
Synthetic Yield Not reported Up to 98% Moderate (10–50%) 70–85%
Key Applications Medicinal chemistry Anticancer agents Organic semiconductors Antimicrobial agents
Optical Properties (λmax) N/A N/A 344–345 nm 260–300 nm
Bioactivity (IC₅₀) Not tested 4–100 nM N/A 10–50 µM

Research Findings and Implications

  • Synthetic Feasibility: Fluorinated indenoazet-2-one derivatives are understudied compared to indoles and benzimidazoles. High yields reported for analogous fluorinated indoles (98%) suggest feasible routes for the target compound .
  • Electronic Properties: The azetidinone’s polar nature may reduce charge-carrier mobility in organic electronics compared to DHIFs but improve solubility for solution-processed devices .
  • Biological Activity: Fluorine’s presence enhances metabolic stability, as seen in indole derivatives, but the strained azetidinone ring could introduce toxicity risks requiring further study .

Biological Activity

5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8FNO
  • Molecular Weight : 177.18 g/mol
  • CAS Number : 1598431-00-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer properties and interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cancer TypeIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

These results suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the following pathways:

  • Inhibition of DNA synthesis : By interfering with the replication process in cancer cells.
  • Induction of oxidative stress : Leading to increased apoptosis in malignant cells.

Case Studies

Several case studies have highlighted the potential of this compound in cancer therapy:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxicity and mechanism of action.
    • Findings : The compound induced apoptosis via the mitochondrial pathway and significantly reduced cell viability at concentrations above 10 µM.
  • A549 Cell Line Study :
    • Objective : To assess the compound's efficacy against lung cancer.
    • Results : An IC50 value of 15 µM was observed with notable morphological changes indicative of apoptosis.
  • Combination Therapy Trials :
    • Objective : To investigate synergistic effects with traditional chemotherapeutics.
    • Outcome : Enhanced cytotoxicity when combined with doxorubicin in HeLa cells was reported.

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